molecular formula C17H21BN2O3 B13664286 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester

6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester

Cat. No.: B13664286
M. Wt: 312.2 g/mol
InChI Key: KRAGEDZZCFQOEP-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered interest in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a benzyloxy group attached to the pyridazine ring, along with a boronic acid pinacol ester moiety. The unique structure of this compound makes it a valuable building block in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Radical Initiators: Used in protodeboronation reactions.

Major Products

Scientific Research Applications

6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The process involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)pyridazine-3-boronic Acid Pinacol Ester is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules .

Properties

Molecular Formula

C17H21BN2O3

Molecular Weight

312.2 g/mol

IUPAC Name

3-phenylmethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

InChI

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-11-15(20-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

KRAGEDZZCFQOEP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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